N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor works by binding to the ATP-binding site of this compound, preventing it from phosphorylating RNA polymerase II and inhibiting transcription. This leads to the downregulation of genes involved in cell growth and division, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor in lab experiments is its specificity for this compound. This allows researchers to selectively target this compound and study its role in cancer cell growth and proliferation. However, one of the limitations of this compound inhibitor is its low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor research. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the identification of biomarkers that can be used to predict which patients are likely to respond to this compound inhibitor treatment. Additionally, there is ongoing research into the use of this compound inhibitor in combination with other cancer treatments to enhance their efficacy.
Synthesis Methods
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to produce 2-chloro-4,5-difluorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea to produce the final product, this compound inhibitor.
Scientific Research Applications
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (this compound), a protein that plays a crucial role in the transcription of genes involved in cell growth and division. By inhibiting this compound, this compound inhibitor can prevent the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-13-9-15(21)14(20)8-12(13)17(24)22-10-3-1-4-11(7-10)23-18(25)16-5-2-6-26-16/h1-9H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOGHNYFPWGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.